Caviunin

Description

Properties

Molecular Formula |

C19H18O8 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

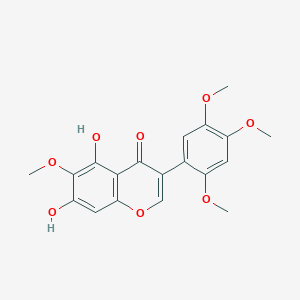

5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O8/c1-23-12-7-14(25-3)13(24-2)5-9(12)10-8-27-15-6-11(20)19(26-4)18(22)16(15)17(10)21/h5-8,20,22H,1-4H3 |

InChI Key |

SHONUJDWRZAHCQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC |

Synonyms |

7-O-(5-O-trans-p-coumaroyl)-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside caviunin |

Origin of Product |

United States |

Foundational & Exploratory

Caviunin: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin is a naturally occurring isoflavonoid, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It also details the experimental protocols for its extraction and the assessment of its biological activity, with a focus on its role in osteogenesis.

Natural Sources and Distribution of this compound

This compound and its glycosidic forms are predominantly found within the plant kingdom, primarily in species belonging to the Leguminosae (Fabaceae) family. The genus Dalbergia, commonly known as rosewoods, is a particularly rich source of this isoflavonoid.

Distribution in Dalbergia Species

This compound has been identified in various species of Dalbergia, indicating its significance as a chemotaxonomic marker for this genus. The primary species in which this compound has been consistently reported include:

-

Dalbergia sissoo (Indian Rosewood): This species is a significant source of this compound and its glycoside, this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG). The compound is distributed throughout the plant, including the leaves, stems, pods, and heartwood.[1][2][3]

-

Dalbergia nigra (Brazilian Rosewood): The heartwood of this species is a known source of this compound.[1]

-

Dalbergia riparia [4]

-

Dalbergia vietnamensis (stems)[4]

Distribution in Plant Tissues

Metabolomic studies have revealed differential accumulation of isoflavonoids, including likely precursors and related compounds to this compound, in various plant tissues. In Dalbergia sissoo, a comparative analysis of the stem's heartwood and sapwood showed a significantly higher abundance of flavonoids and other secondary metabolites in the heartwood.[5] Similarly, a study on Dalbergia odorifera demonstrated varying concentrations of different flavonoids in the heartwood, leaves, flowers, and pods.[6] While not specific to this compound in all cases, these findings suggest that the heartwood and leaves are generally the most concentrated sources of isoflavonoids within Dalbergia species.

Quantitative Data on this compound

The concentration of this compound and its derivatives can vary depending on the plant species, tissue type, geographical location, and extraction method. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Dalbergia sissoo | Leaves | This compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG) | ≥ 2.0% w/w in a standardized extract | [7] |

| Dalbergia sissoo | Stem (Heartwood vs. Sapwood) | Isoflavonoids (relative abundance) | Higher relative content in heartwood | [5] |

Experimental Protocols

Extraction and Isolation of this compound and its Glycosides from Dalbergia sissoo Leaves

This protocol provides a general framework for the extraction and isolation of this compound and its glycosides.

3.1.1. Materials and Equipment

-

Dried and powdered leaves of Dalbergia sissoo

-

Ethanol (95%) or Methanol

-

n-Hexane

-

Butanol

-

Rotary evaporator

-

Chromatography column

-

Silica gel (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates

-

Analytical balance

-

Filtration apparatus

3.1.2. Extraction Procedure

-

Maceration: Soak the powdered leaves of Dalbergia sissoo in 95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filtration: After 24-48 hours, filter the extract to separate the solvent from the plant residue.

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude ethanolic extract in water and partition successively with n-hexane and butanol. The butanol fraction is typically enriched with isoflavone glycosides.[8]

-

Concentration: Concentrate the butanol fraction using a rotary evaporator.

3.1.4. Isolation by Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).

-

Sample Loading: Adsorb the concentrated butanol fraction onto a small amount of silica gel and load it onto the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine the fractions containing the purified this compound glycoside (CAFG) and confirm its identity using spectroscopic methods such as NMR and Mass Spectrometry.[2]

A general workflow for the extraction and isolation process is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. Constituents of Dalbergia sissoo Roxb. leaves with osteogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H18O8 | CID 6708635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytoveda.in [phytoveda.in]

- 8. phcogrev.com [phcogrev.com]

Caviunin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of the Isoflavonoid Caviunin.

Introduction

This compound is a naturally occurring isoflavonoid found in several plant species, including those of the Dalbergia genus.[1] Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is characterized by a typical isoflavonoid backbone, featuring a three-ring structure with multiple hydroxyl and methoxy substitutions.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one | [1] |

| Molecular Formula | C₁₉H₁₈O₈ | [1] |

| Molecular Weight | 374.3 g/mol | [1] |

| CAS Number | 4935-92-6 | [1] |

| PubChem CID | 6708635 | [1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in the publicly available literature. The following table summarizes the computed properties available from the PubChem database. It is important to note that these are predicted values and may differ from experimentally determined results.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 2.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 374.100168 g/mol | [1] |

| Monoisotopic Mass | 374.100168 g/mol | [1] |

| Topological Polar Surface Area | 104 Ų | [1] |

| Heavy Atom Count | 27 | [1] |

Solubility: Experimental solubility data for this compound in various solvents is not readily available. However, based on the general solubility of flavonoids, it is expected to be sparingly soluble in water and more soluble in organic solvents such as methanol, ethanol, and DMSO.[2]

Biological and Pharmacological Activities

While research specifically on this compound aglycone is limited, studies on its glycoside derivatives and related isoflavonoids suggest a range of promising biological activities.

Anti-inflammatory Activity

Though direct studies on this compound are scarce, its glycoside, this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), has demonstrated anti-inflammatory properties in the context of osteoarthritis. CAFG was found to prevent the effects of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3] Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound may also inhibit this pathway, which is a central regulator of inflammation.

Osteogenic and Chondroprotective Effects

The most well-documented activity of a this compound derivative is the osteogenic potential of its glycoside (CAFG). Studies have shown that CAFG can promote bone formation by stimulating the BMP2/Wnt-β-catenin signaling pathway.[3] In a model of osteoarthritis, CAFG demonstrated chondroprotective effects by preventing cartilage degradation.[3]

Antioxidant Activity

While specific IC50 values for this compound's antioxidant activity are not available, isoflavonoids as a class are known to be potent antioxidants. The antioxidant potential of flavonoids is often attributed to their ability to scavenge free radicals.

Anticancer Activity

The anticancer potential of this compound has not been extensively studied. However, many isoflavonoids have been shown to exhibit cytotoxic effects against various cancer cell lines. Further research is needed to determine the specific anticancer activity of this compound.

Signaling Pathways

Proposed Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other flavonoids, a plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Osteogenic Signaling Pathway of this compound Glycoside (CAFG)

The osteogenic effects of this compound glycoside (CAFG) are mediated through the BMP2/Wnt-β-catenin signaling pathway. CAFG stimulates the production of Bone Morphogenetic Protein 2 (BMP2), which in turn activates the Wnt/β-catenin pathway. This leads to the nuclear translocation of β-catenin and the subsequent expression of osteogenic genes.

Caption: Osteogenic signaling pathway of this compound Glycoside (CAFG).

Experimental Protocols

The following are detailed, representative protocols for assessing the key biological activities of isoflavonoids like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted for the determination of the free radical scavenging activity of a test compound.

1. Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of the test compound and the positive control in methanol.

-

Perform serial dilutions of the test compound and positive control to obtain a range of concentrations.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

LPS (from E. coli)

-

Test compound (this compound)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader

2. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

3. Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

1. Reagents and Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

FBS

-

Penicillin-Streptomycin solution

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Cell culture incubator

-

Microplate reader

2. Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

3. Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

This compound is an isoflavonoid with a chemical structure that suggests a range of potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. While direct experimental evidence for the aglycone is still emerging, studies on its glycosylated form have demonstrated significant osteogenic and chondroprotective properties, highlighting its potential in the management of bone and joint disorders. The proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway provides a strong rationale for further investigation.

Future research should focus on:

-

Experimental determination of the physicochemical properties of this compound.

-

In-depth in vitro and in vivo studies to elucidate the specific antioxidant, anti-inflammatory, and anticancer activities of this compound aglycone.

-

Confirmation of the proposed signaling pathways and identification of direct molecular targets.

-

Preclinical studies to evaluate the therapeutic efficacy and safety profile of this compound.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The detailed protocols and proposed mechanisms of action offer a starting point for further scientific inquiry into this promising natural compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Caviunin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caviunin, a complex O-methylated isoflavone with significant pharmacological potential, is a characteristic secondary metabolite of several species of the Dalbergia genus. Despite its promising bioactivities, the precise biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of isoflavonoid biosynthesis and presents a putative pathway for this compound formation. Drawing upon metabolomic and transcriptomic data from Dalbergia species and functional characterizations of related enzymes, this document outlines the key enzymatic steps, proposes candidate genes, and provides detailed experimental protocols for the elucidation and potential reconstitution of the this compound biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction to this compound and its Significance

This compound is a highly substituted isoflavone with the chemical structure 5,7-dihydroxy-6,2',4',5'-tetramethoxyisoflavone[1]. It has been isolated from various Dalbergia species, including Dalbergia nigra, Dalbergia sissoo, and Dalbergia riparia[1]. Isoflavonoids, as a class, are known for their diverse biological activities, and this compound and its glycosides have demonstrated promising therapeutic properties, including anti-inflammatory and chondroprotective effects, suggesting its potential in the management of osteoarthritis[2]. The complex methoxylation pattern of this compound likely contributes to its bioactivity and bioavailability, making its biosynthesis a subject of considerable interest for metabolic engineering and synthetic biology approaches to enhance its production.

The General Isoflavonoid Biosynthesis Pathway: The Foundation for this compound Synthesis

The biosynthesis of all isoflavonoids, including this compound, originates from the phenylpropanoid pathway[3][4]. This central metabolic route in plants converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a wide array of secondary metabolites.

The initial steps leading to the isoflavone backbone are well-established and involve the following key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid[3].

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid[3].

-

4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA[3].

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[4].

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone[5].

-

Isoflavone synthase (IFS): A key branchpoint enzyme and a cytochrome P450 monooxygenase (CYP93C subfamily) that catalyzes an aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanones[6][7][8].

-

2-hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones, such as genistein (from naringenin) or daidzein (from liquiritigenin)[8].

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_acid [label="Cinnamic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_acid [label="p-Coumaric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_chalcone [label="Naringenin chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="(2S)-Naringenin\n(a flavanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Two_hydroxyisoflavanone [label="2-Hydroxyisoflavanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoflavone [label="Isoflavone\n(e.g., Genistein)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with enzyme labels L_Phenylalanine -> Cinnamic_acid [label="PAL", color="#34A853", fontcolor="#34A853"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H", color="#34A853", fontcolor="#34A853"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL", color="#34A853", fontcolor="#34A853"]; p_Coumaroyl_CoA -> Naringenin_chalcone [label="CHS\n(+ 3x Malonyl-CoA)", color="#34A853", fontcolor="#34A853"]; Naringenin_chalcone -> Naringenin [label="CHI", color="#34A853", fontcolor="#34A853"]; Naringenin -> Two_hydroxyisoflavanone [label="IFS (CYP93C)", color="#EA4335", fontcolor="#EA4335"]; Two_hydroxyisoflavanone -> Isoflavone [label="HID", color="#34A853", fontcolor="#34A853"]; } end_dot Figure 1: The general isoflavonoid biosynthetic pathway leading to the isoflavone core structure.

A Putative Biosynthetic Pathway for this compound

The formation of this compound from a basic isoflavone scaffold like genistein requires a series of hydroxylation and O-methylation steps. While the exact sequence of these modifications has not been experimentally determined, a plausible pathway can be proposed based on the known substrate specificities of isoflavonoid-modifying enzymes. The heartwood of Dalbergia species is rich in various flavonoids and isoflavonoids, and metabolomic studies have shown that the isoflavonoid biosynthesis pathway is highly active in these tissues[9][10].

The proposed pathway initiates from the common isoflavone, Genistein .

Step 1: 6-Hydroxylation The initial modification is likely the hydroxylation of Genistein at the C-6 position to produce 6-Hydroxy-genistein . This reaction would be catalyzed by a flavonoid 6-hydroxylase , a type of cytochrome P450 monooxygenase.

Step 2: 6-O-Methylation The newly introduced hydroxyl group at C-6 is then methylated to form 6-O-Methyl-genistein . This reaction is catalyzed by an O-methyltransferase (OMT) that is specific for the 6-hydroxyl group of an isoflavone.

Step 3: 2'-Hydroxylation The next modification likely occurs on the B-ring, with hydroxylation at the C-2' position to yield 2'-Hydroxy-6-O-methyl-genistein . This step would be catalyzed by an isoflavone 2'-hydroxylase , another cytochrome P450 enzyme.

Step 4 & 5: Sequential B-ring O-Methylation Following the 2'-hydroxylation, a series of O-methylation events on the B-ring are proposed. An OMT would first methylate the 4'-hydroxyl group to produce 2'-Hydroxy-6,4'-di-O-methyl-genistein . Subsequently, another OMT, or potentially the same enzyme with broader substrate specificity, would methylate the 5'-hydroxyl group (if a 5'-hydroxylase has acted) or the 2'-hydroxyl group. Given the structure of this compound, it is more likely that a 2',4',5'-trihydroxylated intermediate is sequentially methylated. Therefore, a more plausible route involves initial hydroxylation at 2', 4', and 5' positions of the B-ring of 6-O-Methyl-genistein, followed by methylation.

Alternative Putative Pathway: An alternative sequence of events is also possible, where the B-ring modifications occur prior to the A-ring modifications. The exact order of hydroxylation and methylation is a key area for future research.

// Nodes Genistein [label="Genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Six_OH_Genistein [label="6-Hydroxy-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Six_MeO_Genistein [label="6-O-Methyl-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Two_prime_OH_intermediate [label="2'-Hydroxy-6-O-methyl-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Multi_OH_intermediate [label="2',4',5'-Trihydroxy-6-O-methyl-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with enzyme labels Genistein -> Six_OH_Genistein [label="Flavonoid 6-hydroxylase\n(P450)", color="#EA4335", fontcolor="#EA4335"]; Six_OH_Genistein -> Six_MeO_Genistein [label="OMT", color="#FBBC05", fontcolor="#202124"]; Six_MeO_Genistein -> Two_prime_OH_intermediate [label="Isoflavone 2'-hydroxylase\n(P450)", color="#EA4335", fontcolor="#EA4335"]; Two_prime_OH_intermediate -> Multi_OH_intermediate [label="Hydroxylases\n(P450)", color="#EA4335", fontcolor="#EA4335"]; Multi_OH_intermediate -> this compound [label="OMTs", color="#FBBC05", fontcolor="#202124"]; } end_dot Figure 2: A putative biosynthetic pathway for this compound starting from Genistein.

Quantitative Data on Isoflavonoid Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not yet available, data from related pathways in leguminous plants can provide a valuable reference point for researchers. The following tables summarize representative quantitative data for key enzymes and metabolites in isoflavonoid biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in Isoflavonoid Biosynthesis

| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Isoflavone Synthase (IFS) | Glycine max | (2S)-Naringenin | 2.5 ± 0.3 | 0.12 ± 0.01 | [11] |

| Isoflavone O-methyltransferase (IOMT) | Medicago sativa | Daidzein | 1.8 ± 0.2 | 0.35 ± 0.02 | [12] |

| Isoflavone 2'-hydroxylase (I2'H) | Glycyrrhiza echinata | Liquiritigenin | 5.8 ± 0.7 | - | [7] |

Table 2: Representative Concentrations of Isoflavonoid Precursors in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g fresh weight) | Reference |

| Naringenin | Glycine max | Seedlings | 5 - 15 | [11] |

| Genistein | Glycine max | Seeds | 500 - 1500 | [9] |

| Daidzein | Dalbergia sissoo | Stems | 10 - 50 | [10] |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomic, proteomic, and metabolomic approaches, coupled with the functional characterization of candidate enzymes. Below are detailed methodologies for key experiments.

Identification of Candidate Genes through Transcriptome Analysis

Objective: To identify candidate cytochrome P450 hydroxylase and O-methyltransferase genes involved in this compound biosynthesis by analyzing the transcriptome of Dalbergia species known to produce this compound.

Methodology:

-

Plant Material: Collect tissues from a high this compound-producing Dalbergia species (e.g., D. nigra heartwood) and a low or non-producing tissue (e.g., sapwood or leaves) for comparative transcriptomics.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known plant genes, with a focus on identifying sequences with homology to cytochrome P450s and O-methyltransferases.

-

Differential Expression Analysis: Perform differential gene expression analysis between the high and low this compound-producing tissues to identify upregulated P450 and OMT transcripts in the this compound-accumulating tissue.

-

Co-expression Network Analysis: Construct a gene co-expression network to identify genes that are co-expressed with known isoflavonoid biosynthesis genes (e.g., IFS). This can further prioritize candidate genes.

// Nodes Plant_material [label="Plant Material\n(High vs. Low this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_extraction [label="RNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Seq [label="RNA Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Assembly_Annotation [label="Transcriptome Assembly\n& Annotation", fillcolor="#F1F3F4", fontcolor="#202124"]; Differential_Expression [label="Differential Expression\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Co_expression [label="Co-expression Network\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate_Genes [label="Candidate Hydroxylase\n& OMT Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Plant_material -> RNA_extraction [color="#34A853"]; RNA_extraction -> RNA_Seq [color="#34A853"]; RNA_Seq -> Assembly_Annotation [color="#34A853"]; Assembly_Annotation -> Differential_Expression [color="#34A853"]; Assembly_Annotation -> Co_expression [color="#34A853"]; Differential_Expression -> Candidate_Genes [color="#EA4335"]; Co_expression -> Candidate_Genes [color="#EA4335"]; } end_dot Figure 3: Workflow for the identification of candidate genes for this compound biosynthesis using transcriptomics.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate hydroxylases and O-methyltransferases identified through transcriptomic analysis.

Methodology for O-Methyltransferases (OMTs):

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate OMTs into an appropriate expression vector (e.g., pET vector for E. coli expression). Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression and Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant OMT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a potential isoflavone substrate (e.g., 6-hydroxy-genistein), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product.

-

-

Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) of the enzyme for its substrate(s) by varying the substrate concentration and measuring the initial reaction velocity.

Methodology for Cytochrome P450 Hydroxylases:

-

Heterologous Expression in Yeast: Clone the full-length coding sequences of candidate P450s into a yeast expression vector. Co-express the P450 with a cytochrome P450 reductase (CPR) in a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Microsome Preparation: Prepare microsomal fractions from the yeast cells expressing the P450 and CPR.

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the isoflavone substrate, and NADPH as a cofactor in a suitable buffer.

-

Incubation and Product Analysis: Follow the same incubation, extraction, and analysis steps as described for OMTs.

-

Conclusion and Future Directions

The biosynthesis of the complex isoflavone this compound presents an exciting challenge in the field of plant secondary metabolism. This guide has outlined a putative biosynthetic pathway and provided a roadmap for its experimental validation. The identification and characterization of the specific hydroxylases and O-methyltransferases involved in this compound biosynthesis will not only fill a significant knowledge gap but also provide the molecular tools for the metabolic engineering of this compound production in microbial or plant-based systems. Such advancements would pave the way for the sustainable production of this promising therapeutic agent and facilitate further investigation into its pharmacological properties and potential applications in drug development. Future research should focus on the functional characterization of candidate genes from Dalbergia species and the in vitro reconstitution of the entire this compound biosynthetic pathway.

References

- 1. This compound | C19H18O8 | CID 6708635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound glycoside (CAFG) from Dalbergia sissoo attenuates osteoarthritis by modulating chondrogenic and matrix regulating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Flavonoid Biosynthesis Network in Plants [mdpi.com]

- 5. Partial Reconstruction of Flavonoid and Isoflavonoid Biosynthesis in Yeast Using Soybean Type I and Type II Chalcone Isomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and functional expression of a cytochrome P450 cDNA encoding 2-hydroxyisoflavanone synthase involved in biosynthesis of the isoflavonoid skeleton in licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabonomics Analysis of Stem Extracts from Dalbergia sissoo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabonomics Analysis of Stem Extracts from Dalbergia sissoo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Partial reconstruction of flavonoid and isoflavonoid biosynthesis in yeast using soybean type I and type II chalcone isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Caviunin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caviunin, an isoflavonoid predominantly found as its glycoside, this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), has emerged as a promising natural compound with a range of pharmacological activities. Extracted primarily from plants of the Dalbergia genus, such as Dalbergia sissoo, this compound has demonstrated significant potential in bone and joint health, exhibiting potent osteogenic and anti-osteoarthritic properties. Its mechanism of action in promoting bone formation is primarily linked to the stimulation of the BMP2/Wnt-β-catenin signaling pathway. Furthermore, this compound shows promise as an anti-inflammatory agent, although quantitative data on its broad anti-inflammatory, antioxidant, and anticancer effects are less established in the current scientific literature. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

Core Pharmacological Properties

This compound's therapeutic potential has been investigated across several key areas:

-

Osteogenic (Bone-Forming) Activity: this compound, particularly as CAFG, has been shown to stimulate osteoblast proliferation, differentiation, and mineralization, leading to enhanced bone formation. This makes it a potential candidate for the treatment of osteoporosis and for aiding in fracture repair.

-

Anti-osteoarthritic and Chondroprotective Effects: this compound has demonstrated protective effects on cartilage and subchondral bone in models of osteoarthritis. It appears to mitigate the inflammatory and degenerative processes associated with this condition.

-

Anti-inflammatory Activity: The anti-osteoarthritic properties of this compound are closely linked to its anti-inflammatory effects, primarily through the modulation of inflammatory mediators.

-

Antioxidant and Anticancer Potential: While this compound is structurally related to other isoflavonoids with known antioxidant and anticancer properties, specific quantitative data for this compound in these areas are not yet well-documented.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound (as CAFG).

Table 1: In Vitro Osteogenic and Chondroprotective Effects of this compound Glycoside (CAFG)

| Parameter | Cell Type | Concentration | Effect | Citation |

| Chondrocyte Proliferation | Newborn Mouse Articular Chondrocytes | 10 nM | Highest increase in proliferation at day 4 | [1] |

| Gene Expression | IL-1β-induced Chondrocytes | 1 µM | Reversed the effects of IL-1β on gene expression | [2] |

| Osteogenic Gene Expression | Mouse Model | 1.0 and 5.0 mg/kg | Increased expression of ALP, Runx2, and COL1 | [1] |

Table 2: In Vivo Effects of this compound Glycoside (CAFG) and Dalbergia sissoo Extract (DSE)

| Model | Species | Treatment | Dosage | Duration | Key Findings | Citation |

| Ovariectomized (Osteoporosis) | Mice | CAFG | 1 mg/kg/day | Not Specified | Enhanced bone formation, reduced bone resorption | [3] |

| Monosodium Iodoacetate-induced Osteoarthritis | Rats | DSE | 250 and 500 mg/kg/day | 28 days | Protected joint cartilage and subchondral bone | [2] |

Note: Quantitative data on anticancer and antioxidant activities (e.g., IC50 values) for this compound are not extensively reported in the reviewed literature.

Key Signaling Pathways

BMP2/Wnt-β-catenin Signaling in Osteogenesis

This compound promotes bone formation by activating the BMP2/Wnt-β-catenin signaling pathway in osteoblasts. This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes like Runx2.

Modulation of Inflammatory Response in Chondrocytes

In the context of osteoarthritis, this compound mitigates the inflammatory effects induced by Interleukin-1β (IL-1β). By inhibiting the downstream signaling of IL-1β, this compound helps to reduce the expression of matrix-degrading enzymes and pro-inflammatory mediators.

Detailed Experimental Protocols

In Vivo Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is used to mimic the pathology of osteoarthritis to test the efficacy of therapeutic agents like this compound.

-

Animal Model: Male Wistar rats are commonly used.

-

Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 2 mg in 50 µL of saline) into the knee joint. The contralateral knee is injected with saline as a control.[4][5]

-

Treatment: Dalbergia sissoo extract (DSE), containing this compound, is administered orally at doses of 250 and 500 mg/kg/day for a period of 28 days.[2]

-

Assessment:

-

Histopathology: Knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to assess cartilage degradation and proteoglycan loss.

-

Micro-CT Analysis: Subchondral bone architecture is evaluated using micro-computed tomography.

-

Biochemical Markers: Serum levels of cartilage degradation markers (e.g., CTX-I, CTX-II, COMP) and inflammatory markers (e.g., IL-1β, MMP-3, MMP-13) are measured by ELISA.[2]

-

In Vitro Model: IL-1β-Induced Inflammation in Chondrocytes

This model is used to study the direct effects of this compound on chondrocytes in an inflammatory environment.

-

Cell Culture: Primary chondrocytes are isolated from articular cartilage (e.g., from newborn mice or bovine joints) and cultured.

-

Induction of Inflammation: Chondrocytes are stimulated with Interleukin-1β (IL-1β) at a concentration of 10 ng/mL for 24-48 hours to induce an inflammatory and catabolic state.[6]

-

Treatment: this compound glycoside (CAFG) is co-administered with IL-1β at various concentrations (e.g., 1 µM).[2]

-

Assessment:

-

Gene Expression Analysis: RNA is extracted from the chondrocytes, and the expression of genes related to cartilage matrix (e.g., aggrecan, collagen type II), matrix-degrading enzymes (e.g., MMP-3, MMP-13, ADAMTS-5), and inflammatory mediators (e.g., COX-2, iNOS) is quantified using real-time PCR.

-

Protein Analysis: The production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in the culture medium is measured using Griess assay and ELISA, respectively. Protein levels of key signaling molecules can be assessed by Western blot.

-

Osteoblast Proliferation and Mineralization Assays

-

Cell Culture: Primary osteoblasts are isolated from the calvaria of newborn rats or mice and cultured in an osteogenic medium.

-

Treatment: Cells are treated with various concentrations of this compound glycoside (CAFG).

-

Proliferation Assay (MTT Assay):

-

Osteoblasts are seeded in a 96-well plate.

-

After cell attachment, they are treated with CAFG for a specified period (e.g., 24-48 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

The formazan crystals formed by viable cells are dissolved, and the absorbance is measured to determine cell proliferation.[1]

-

-

Mineralization Assay (Alizarin Red S Staining):

-

Osteoblasts are cultured in an osteogenic medium with CAFG for an extended period (e.g., 21 days) to allow for matrix mineralization.

-

The cell layer is fixed and stained with Alizarin Red S, which binds to calcium deposits.

-

The stained nodules are visualized and can be quantified by extracting the dye and measuring its absorbance.

-

Conclusion and Future Directions

This compound, particularly in its glycosidic form, demonstrates significant and promising pharmacological properties, especially in the realm of bone and joint health. Its ability to stimulate osteogenesis through the BMP2/Wnt-β-catenin pathway and to protect cartilage in osteoarthritic conditions highlights its potential as a therapeutic agent.

However, to fully realize its clinical potential, further research is warranted in several areas. A more comprehensive investigation into its anti-inflammatory mechanisms beyond osteoarthritis is needed, including its effects on various inflammatory signaling pathways and mediators. Crucially, there is a significant gap in the literature regarding the quantitative assessment of its antioxidant and anticancer activities. Future studies should focus on determining the IC50 values of this compound against a panel of cancer cell lines and in various antioxidant assays. Such data will be invaluable for a complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajol.info [ajol.info]

- 6. researchgate.net [researchgate.net]

Caviunin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caviunin, an isoflavonoid found in plants of the Dalbergia genus, has emerged as a promising natural compound with a range of potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound's therapeutic effects, with a primary focus on its role in osteoarthritis, and potential applications in cancer, neuroprotection, and as an antioxidant. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action.

Introduction

This compound is a substituted isoflavone, a class of flavonoids known for their diverse biological activities. It is notably present in Dalbergia sissoo (Indian Rosewood), a plant with a history of use in traditional medicine. Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic properties of this compound, particularly its glycoside form, this compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG). This guide aims to consolidate the existing preclinical data to support further research and development of this compound-based therapeutics.

Therapeutic Potential and Mechanisms of Action

Osteoarthritis and Bone Health

The most well-documented therapeutic potential of this compound lies in the management of osteoarthritis and the promotion of bone health. This compound, particularly as its glycoside CAFG, has been shown to possess both chondroprotective and osteogenic properties.

Mechanism of Action:

This compound stimulates the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for bone formation and homeostasis. By activating this pathway, this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.

Simultaneously, this compound increases the production of Bone Morphogenetic Protein-2 (BMP2).[1] BMP2 is a potent growth factor that induces bone and cartilage formation. The synergistic action on both the Wnt/β-catenin and BMP2 pathways underlies this compound's efficacy in bone regeneration and repair.

In the context of osteoarthritis, this compound glycoside (CAFG) has been demonstrated to attenuate the inflammatory effects of interleukin-1β (IL-1β) in chondrocytes, the primary cells in cartilage.[2] By counteracting the catabolic effects of IL-1β, this compound helps to preserve the cartilage matrix and prevent its degradation, a hallmark of osteoarthritis.[2]

Anticancer Potential

While direct studies on the anticancer activity of purified this compound are limited, extracts from Dalbergia sissoo, a primary source of this compound, have demonstrated cytotoxic effects against various cancer cell lines. The anticancer potential of flavonoids, as a class, is well-established and often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Given that other flavonoids have been shown to inhibit pathways like PI3K/Akt/mTOR, it is plausible that this compound may exert similar effects.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of interest. Flavonoids are known to possess neuroprotective properties through their antioxidant and anti-inflammatory activities.[3][4] Extracts of Dalbergia sissoo have shown protective effects in models of neurodegeneration, suggesting that its constituent compounds, including this compound, may contribute to these effects.[1] The proposed mechanisms include the scavenging of reactive oxygen species (ROS) and the modulation of neuroinflammatory pathways, potentially involving NF-κB and MAPK signaling.

Antioxidant Properties

Like many flavonoids, this compound is expected to possess significant antioxidant activity. The antioxidant properties of Dalbergia sissoo extracts have been documented, with the ability to scavenge free radicals.[2] This activity is attributed to the phenolic structure of flavonoids, which enables them to donate hydrogen atoms and neutralize free radicals, thereby mitigating oxidative stress.

Quantitative Data

The following tables summarize the available quantitative data for this compound and extracts of its primary source, Dalbergia sissoo. It is important to note the limited availability of specific IC50 values for purified this compound in many of the therapeutic areas discussed.

| Therapeutic Area | Compound/Extract | Assay | Cell Line/Model | Result | Reference |

| Osteoarthritis | This compound Glycoside (CAFG) | Gene Expression Analysis | IL-1β-induced chondrocytes | Reversal of IL-1β effects at 1 μM | [2] |

| Bone Health | Dalbergia sissoo Extract | In vivo | Rat model | Anabolic effect at 250 mg/kg/day | [1] |

| Therapeutic Area | Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Anticancer | Dalbergia sissoo bark extract (methanol:water) | Cytotoxicity Assay | A431 (Skin carcinoma) | 15.37 µg/mL | [5] |

| Anticancer | Dalbergia sissoo bark extract (methanol:water) | Cytotoxicity Assay | NCIH 460 (Lung cancer) | 17.02 µg/mL | [5] |

| Anticancer | Dalbergia sissoo bark extract (methanol:water) | Cytotoxicity Assay | A549 (Lung cancer) | 29.09 µg/mL | [5] |

| Therapeutic Area | Compound/Extract | Assay | IC50 Value | Reference |

| Antioxidant | Dalbergia sissoo foliage methanolic extract | DPPH Radical Scavenging | 104.04 ± 1.5 µg/mL | [2] |

| Antioxidant | Dalbergia sissoo bark extract (methanol:water) | DPPH Radical Scavenging | 45.63 ± 1.24 µg/mL | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the evaluation of this compound's therapeutic effects.

In Vitro Osteoarthritis Model

-

Cell Culture: Primary chondrocytes are isolated from articular cartilage.

-

Induction of Osteoarthritic Conditions: Chondrocytes are stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β), to mimic the inflammatory environment of an osteoarthritic joint.

-

Treatment: Cells are co-treated with various concentrations of this compound glycoside (CAFG).

-

Analysis of Gene Expression: The expression of key genes involved in cartilage matrix regulation (e.g., MMP-3, MMP-13, aggrecan, collagen type II) is quantified using real-time polymerase chain reaction (RT-PCR).

-

Protein Analysis: The levels of relevant proteins are assessed using Western blotting.

In Vivo Osteoarthritis Model

-

Animal Model: Osteoarthritis is induced in rats via intra-articular injection of monosodium iodoacetate (MIA).

-

Treatment: Dalbergia sissoo extract (containing this compound) is administered orally at specified doses for a defined period.

-

Histological Analysis: Knee joints are collected, sectioned, and stained (e.g., with H&E and Safranin O-Fast Green) to assess cartilage integrity and proteoglycan content.

-

Biochemical Analysis: Serum levels of inflammatory markers (e.g., IL-1β) and cartilage degradation markers (e.g., CTX-I, CTX-II, COMP) are measured using ELISA.

Cell Viability (MTT) Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Dalbergia sissoo extract).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.

-

Sample Addition: Various concentrations of the test compound (e.g., Dalbergia sissoo extract) are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specified time.

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the decrease in absorbance compared to a control.

-

IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, particularly in the field of orthopedics for the treatment of osteoarthritis and the promotion of bone healing. Its well-defined mechanism of action involving the Wnt/β-catenin and BMP2 signaling pathways provides a strong rationale for its further development. While preliminary evidence suggests potential anticancer, neuroprotective, and antioxidant effects, these areas require more focused research with purified this compound to establish definitive efficacy and mechanisms of action.

Future research should prioritize:

-

Isolation and purification of this compound on a larger scale to facilitate comprehensive preclinical testing.

-

In-depth investigation of this compound's anticancer activity against a broad panel of cancer cell lines to determine its spectrum of activity and to elucidate the underlying molecular pathways.

-

Preclinical studies to evaluate the neuroprotective effects of this compound in relevant in vivo models of neurodegenerative diseases.

-

Comprehensive antioxidant profiling of purified this compound to quantify its radical scavenging and protective capabilities.

-

Pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound for potential clinical applications.

The information presented in this technical guide underscores the promise of this compound as a lead compound for the development of novel therapeutics. Continued research is warranted to fully unlock its therapeutic potential for the benefit of patients.

References

- 1. Protective Effect of Dalbergia sissoo Extract Against Amyloid-β (1-42)-induced Memory Impairment, Oxidative Stress, and Neuroinflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytotalks.com [phytotalks.com]

- 3. NEUROPROTECTIVE EVALUATION OF LEAF EXTRACT OF DALBERGIA SISSOO IN 3-NITROPROPIONIC ACID INDUCED NEUROTOXICITY IN RATS | Semantic Scholar [semanticscholar.org]

- 4. plantsjournal.com [plantsjournal.com]

- 5. tandfonline.com [tandfonline.com]

A Comprehensive Review of the Biological Activities of Caviunin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, a natural isoflavonoid, has garnered significant interest within the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms.

Core Biological Activities

This compound has demonstrated a range of biological effects in preclinical studies. The primary areas of investigation include its potential as a chemotherapeutic agent, its ability to modulate inflammatory responses, its capacity to neutralize oxidative stress, and its inhibitory effects against microbial growth.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not widely reported in the currently available literature, related isoflavonoids have demonstrated potent anticancer activity. For instance, studies on similar compounds have reported IC50 values ranging from 10 to 50 µM against aggressive breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines[1].

Table 1: Anticancer Activity of this compound and Related Isoflavonoids

| Compound/Extract | Cell Line | IC50 Value | Reference |

| This compound Analog 1 | HCT116 (Colon) | 22.4 µM | [1] |

| This compound Analog 2 | HCT116 (Colon) | 0.34 µM | [1] |

| Related Isoflavonoids | HTB-26 (Breast) | 10 - 50 µM | [1] |

| Related Isoflavonoids | PC-3 (Pancreatic) | 10 - 50 µM | [1] |

| Related Isoflavonoids | HepG2 (Liver) | 10 - 50 µM | [1] |

Anti-inflammatory Activity

This compound and its glycoside derivatives have been investigated for their anti-inflammatory properties, particularly in the context of osteoarthritis[2]. A glycoside of this compound, has been shown to reverse the effects of IL-1β on chondrocyte gene expression at a concentration of 1 µM[2]. The isoflavonoid cajanin, which is structurally related to this compound, has demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 macrophages[3][4].

Table 2: Anti-inflammatory Activity of this compound Glycoside and Related Isoflavonoids

| Compound | Assay | Cell Line | IC50 Value / Effective Concentration | Reference |

| This compound Glycoside (CAFG) | Gene Expression | Primary Chondrocytes | 1 µM | [2] |

| Cajanin | Nitric Oxide (NO) Production | RAW264.7 | 19.38 ± 0.05 µM | [3][4] |

| Cajanin | Interleukin-6 (IL-6) Production | RAW264.7 | 7.78 ± 0.04 µM | [3][4] |

| Cajanin | Tumor Necrosis Factor-α (TNF-α) Production | RAW264.7 | 26.82 ± 0.11 µM | [3][4] |

Antioxidant Activity

Table 3: Antioxidant Activity of Related Flavonoids

| Assay | Compound Type | IC50 Value | Reference |

| DPPH Radical Scavenging | Indole-based Caffeic Acid Amides | 50.98 - 136.8 µM | [1] |

| ABTS Radical Scavenging | Indole-based Caffeic Acid Amides | 14.48 - 19.49 µM | [1] |

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented in the available literature. However, the general class of isoflavonoids has been reported to possess antibacterial and antifungal activities. To evaluate the potential antimicrobial efficacy of this compound, standard assays such as the determination of the Minimum Inhibitory Concentration (MIC) would be employed.

Table 4: Antimicrobial Activity (Hypothetical Data for this compound)

| Microorganism | Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | - | - |

| Escherichia coli | ATCC 25922 | - | - |

| Candida albicans | ATCC 10231 | - | - |

| Note: This table represents a template for potential future studies, as specific MIC values for this compound are not currently available. |

Signaling Pathways Modulated by this compound

This compound is believed to exert its biological effects through the modulation of several key signaling pathways implicated in cell proliferation, inflammation, and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cellular development and homeostasis, and its dysregulation is often linked to cancer. Some flavonoids have been shown to inhibit this pathway, leading to reduced cancer cell proliferation. It is hypothesized that this compound may act as an inhibitor of the Wnt/β-catenin signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Cajanin, a related isoflavonoid, has been shown to exert its anti-inflammatory effects by suppressing the activation and nuclear translocation of NF-κB[3][4]. It is plausible that this compound shares this mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Flavonoids have been reported to inhibit this pathway, suggesting a potential mechanism for this compound's anticancer effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., HCT116, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Apoptosis (Annexin V/PI) Assay

-

Objective: To quantify this compound-induced apoptosis.

-

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Procedure:

-

Treat cancer cells with this compound for 24 hours.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Assay

-

Objective: To measure the inhibitory effect of this compound on NO production in macrophages.

-

Procedure:

-

Seed RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent.

-

Determine the IC50 value for NO inhibition.

-

Antioxidant Activity Assay

DPPH Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging activity of this compound.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

Conclusion

This compound is a promising natural isoflavonoid with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated and hypothesized effects on cancer cells, inflammatory processes, and oxidative stress, likely mediated through the modulation of key signaling pathways such as Wnt/β-catenin, NF-κB, and PI3K/Akt, make it a compelling candidate for drug discovery and development. This technical guide provides a foundational overview of the current knowledge on this compound and detailed protocols to facilitate future research in this area. Further studies are needed to elucidate the precise mechanisms of action and to establish a comprehensive profile of its efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound glycoside (CAFG) from Dalbergia sissoo attenuates osteoarthritis by modulating chondrogenic and matrix regulating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PubMed [pubmed.ncbi.nlm.nih.gov]

Caviunin: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, a natural isoflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Belonging to the flavonoid class of polyphenolic compounds, this compound is predominantly found in plants of the Dalbergia genus. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is attributed to its chemical structure, which enables it to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. While direct quantitative data for pure this compound is limited in publicly available literature, studies on extracts of Dalbergia sissoo, a primary source of this compound, provide valuable insights into its potential antioxidant efficacy.

Quantitative Antioxidant Data

| Assay | Test Substance | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Ethanolic Extract of Dalbergia sissoo leaves | 562.21 µg/mL | [1] |

| ABTS Radical Scavenging | Ethanolic Extract of Dalbergia sissoo leaves | 225 µg/mL | [1] |

Note: The data above pertains to a crude extract and may not be solely representative of this compound's activity. Further studies on isolated this compound are required for precise quantification.

Experimental Protocols for Antioxidant Activity Assessment

This spectrophotometric assay is widely used to evaluate the ability of a compound to act as a free radical scavenger.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the this compound solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Methodology:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add the FRAP reagent to the this compound solutions at various concentrations.

-

Incubation: Incubate the mixture at 37°C for a defined time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Standard Curve: A standard curve is generated using a known antioxidant, such as Trolox or ferrous sulfate.

-

Calculation: The antioxidant capacity of this compound is expressed as equivalents of the standard (e.g., µmol Trolox equivalents per µmol of this compound).

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere.

-

Loading with Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

Fluorescence Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA unit is expressed as a percentage of inhibition of fluorescence compared to the control.

Anti-inflammatory Properties of this compound

This compound and its derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

| Assay | Test Substance | Concentration | Effect | Reference |

| IL-1β-induced gene expression | This compound glycoside (CAFG) | 1 µM | Reversed the effects of IL-1β on chondrocyte gene expression. | [2] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

IC50 Determination: Determine the IC50 value for NO inhibition from the dose-response curve.

This assay quantifies the inhibitory effect of a compound on the secretion of key pro-inflammatory cytokines from stimulated immune cells.

Methodology:

-

Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay, using RAW 264.7 macrophages or other suitable immune cells (e.g., primary bone marrow-derived macrophages).

-

Cytokine Quantification: After the incubation period, collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition of each cytokine and determine the respective IC50 values.

Western blotting is used to determine the effect of a compound on the protein expression levels of key inflammatory enzymes and the activation of signaling proteins.

Methodology:

-

Cell Culture, Treatment, and Stimulation: Treat cells with this compound and stimulate with LPS as previously described.

-

Protein Extraction: Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., COX-2, iNOS, phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling cascades that regulate the inflammatory response.

NF-κB Signaling Pathway